
Amopyroquine N-oxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amopyroquine N-Oxide is a chemical compound that has gained significant attention in recent years due to its potential therapeutic and environmental applications. It is a derivative of amopyroquine, which is an antimalarial drug. The presence of the N-oxide functional group imparts unique chemical properties and biological activities to the compound.
Applications De Recherche Scientifique
Amopyroquine N-Oxide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimalarial and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating malaria and other parasitic infections.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
Target of Action
Amopyroquine N-Oxide is a non-polar potential metabolite of Amopyroquine . The primary target of Amopyroquine N-Oxide and other heteroaromatic N-oxides is NAD(P)H:Quinone Oxidoreductase (NQO1) . NQO1 is an enzyme that plays a crucial role in protecting cells from oxidative damage and stress .
Mode of Action
The mode of action of Amopyroquine N-Oxide involves its interaction with NQO1. The compound is thought to exert its effects through bioreductive activation and free radical generation . This interaction leads to changes in the cellular environment, potentially influencing various biochemical pathways.
Biochemical Pathways
The interaction of Amopyroquine N-Oxide with NQO1 affects the metabolic pathway of denitrification . This pathway involves the anaerobic and microaerobic respiration of nitrates and nitrites, which produces N2O, NO, and molecular nitrogen . The compound’s action can lead to the production of reactive oxygen species, contributing to its cytotoxic effects .
Pharmacokinetics
Amopyroquine, from which Amopyroquine N-Oxide is derived, is poorly metabolized and is excreted mainly in the bile . This suggests that Amopyroquine N-Oxide may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The understanding of the pharmacokinetics of 4-aminoquinolines, the class of compounds to which Amopyroquine belongs, has led to improvements in empirically defined therapeutic regimens .
Result of Action
Given its interaction with nqo1 and its role in the denitrification pathway, it is likely that the compound’s action results in changes in cellular redox status and potentially cytotoxic effects .
Analyse Biochimique
Cellular Effects
They can increase the solubility of drugs, decrease membrane permeability, and have special redox reactivity important for drug targeting and cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of Amopyroquine N-Oxide is not well-understood. N-oxides, including Amopyroquine N-Oxide, are known to have unique properties due to their N+−O− bonds. These bonds are highly polar and form strong hydrogen bonds. They may be inert or reactive in biological systems depending on their substituents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Amopyroquine N-Oxide typically involves the oxidation of amopyroquine. Various oxidizing agents can be employed for this purpose, including sodium percarbonate, sodium perborate, and urea-hydrogen peroxide adduct . The reaction conditions are generally mild, and the choice of oxidant can influence the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of Amopyroquine N-Oxide may involve continuous flow processes using packed-bed microreactors. This method offers advantages such as higher efficiency, safety, and greener chemistry compared to traditional batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions: Amopyroquine N-Oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can be further oxidized under specific conditions.
Reduction: The N-oxide can be reduced back to the parent amine using reducing agents such as sodium thiosulfate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate, sodium perborate, urea-hydrogen peroxide adduct.
Reduction: Sodium thiosulfate, catalytic hydrogenation.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: Amopyroquine.
Substitution: Derivatives with substituted functional groups.
Comparaison Avec Des Composés Similaires
- Amodiaquine
- Chloroquine
- Primaquine
Propriétés
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-[(1-oxidopyrrolidin-1-ium-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24(26)9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCOGSMGGJRHOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](C1)(CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675613 |
Source


|
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1-oxo-1lambda~5~-pyrrolidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172476-17-4 |
Source


|
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1-oxo-1lambda~5~-pyrrolidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
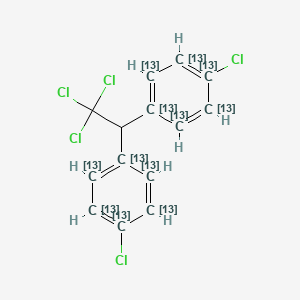

![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)
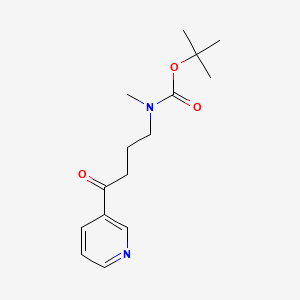
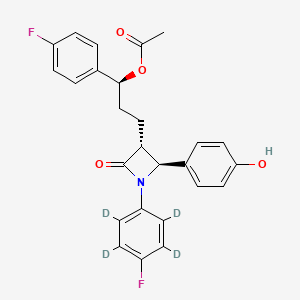
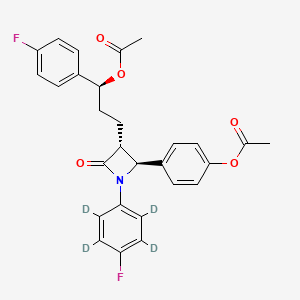
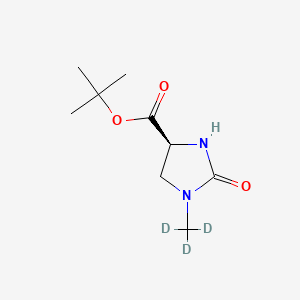
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)




